

What is the chemical structure of Aloin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aloin B**

Cat. No.: **B1665254**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **Aloin B**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin B, also known as Isobarbaloin, is a naturally occurring anthraquinone C-glycoside found in the latex of various Aloe species. It is a diastereomer of Aloin A (Barbaloin), and they are typically found together as a mixture referred to as "aloin". **Aloin B** is of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including laxative, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for **Aloin B**, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Identification

Aloin B is structurally defined as (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10- β -D-glucopyranosyl-9(10H)-anthracenone. It consists of an aloe-emodin anthrone backbone C-glycosidically linked to a β -D-glucopyranosyl moiety at the C-10 position. The stereochemistry at the C-10 chiral center distinguishes it from its epimer, Aloin A.

Below is a two-dimensional representation of the chemical structure of **Aloin B**.

Aloin B Chemical Structure

Table 1: Chemical Identifiers for **Aloin B**

Identifier	Value
IUPAC Name	(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one[1]
Synonyms	Isobarbaloin, 10-epi Aloin A, β -Barbaloin[2][3]
CAS Number	28371-16-6[1][2][3]
Molecular Formula	$C_{21}H_{22}O_9$ [1][2][3]
Molecular Weight	418.4 g/mol [1]
InChIKey	AFHJQYHRLPMKHU-WEZNYRQKSA-N[2]

Physicochemical Properties

The physicochemical properties of **Aloin B** are crucial for its handling, formulation, and analytical characterization. While some properties are reported for the mixture of Aloin A and B, this section focuses on data specific to **Aloin B** where available.

Table 2: Physicochemical Data for **Aloin B**

Property	Value	Notes
Melting Point	148 °C	For the mixture of Aloin A and B. A specific melting point for pure Aloin B is not consistently reported.
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.5 mg/mL	Soluble in dimethylformamide and dimethyl sulfoxide.[2]
Appearance	Crystalline solid	[2]
UV-Vis λ max	270, 298, 358 nm	In methanol.[2]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **Aloin B**.

Table 3: Spectroscopic Data for **Aloin B**

Technique	Key Observations
¹ H-NMR	The proton NMR spectrum provides characteristic signals for the aromatic protons of the anthrone core and the protons of the sugar moiety, allowing for the differentiation from Aloin A.
¹³ C-NMR	The carbon NMR spectrum shows distinct signals for the 21 carbon atoms, confirming the molecular structure.
Mass Spectrometry	Electrospray ionization (ESI-MS) typically shows a prominent ion corresponding to the molecular weight.
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Experimental Protocols

Isolation and Purification of Aloin B

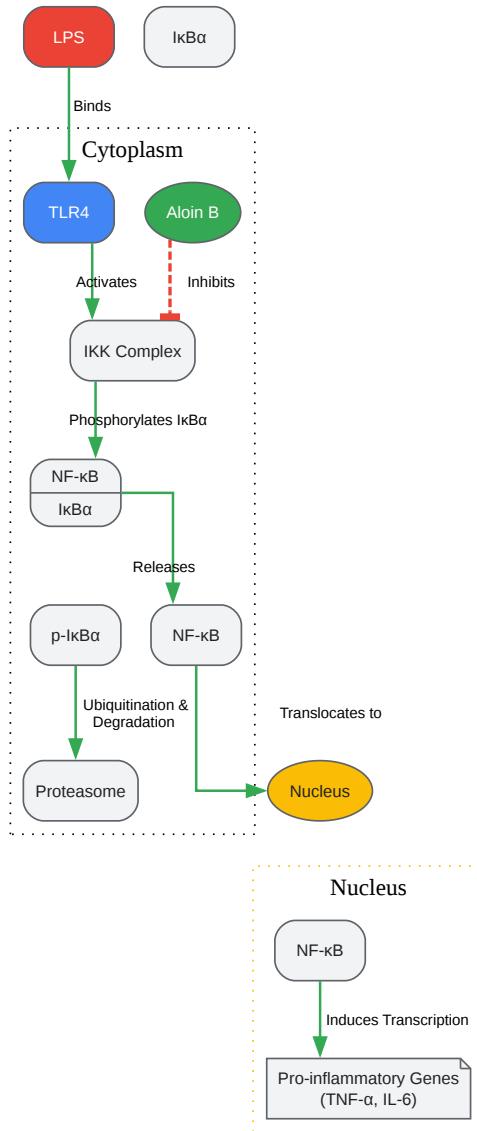
A common method for the separation of Aloin A and B from crude aloe extract is High-Speed Counter-Current Chromatography (HSCCC).

Protocol: HSCCC Separation of Aloin A and B

- Crude Extract Preparation: A crude methanol extract of Aloe is prepared.

- Solvent System: A two-phase solvent system is prepared. A commonly used system is composed of chloroform-methanol-n-butanol-water at a volume ratio of 4:3:1:2.
- HSCCC Operation:
 - The HSCCC column is filled with the stationary phase (upper phase).
 - The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
 - The mobile phase (lower phase) is pumped through the column in a head-to-tail elution mode.
 - The separation is monitored using a UV detector.
- Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the pure fractions of Aloin A and **Aloin B**.
- Purification: The pooled fractions are concentrated to yield pure Aloin A and **Aloin B**.

Signaling Pathways Modulated by Aloin


Aloin, as a mixture of Aloin A and B, has been shown to modulate several key signaling pathways involved in inflammation and cellular stress. It is important to note that most studies do not differentiate between the effects of the individual diastereomers. One of the well-characterized pathways is the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway by Aloin

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Aloin has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB

sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

[Click to download full resolution via product page](#)

Inhibition of NF-κB Pathway by Aloin

Conclusion

Aloin B is a significant bioactive compound with a well-defined chemical structure. While its physicochemical properties are often reported in the context of its mixture with Aloin A, specific analytical techniques like HSCCC allow for its isolation and individual characterization. The modulation of key signaling pathways, such as the NF-κB pathway, by aloin highlights its therapeutic potential. Further research focusing on the distinct biological activities of **Aloin B** is

warranted to fully elucidate its pharmacological profile and advance its application in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and Purification of Aloin a and Aloin B by High-Speed Counter-Current Chromatography | Scientific.Net [scientific.net]
- 2. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [What is the chemical structure of Aloin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665254#what-is-the-chemical-structure-of-aloin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com